Acetylpyruvic acid
Overview
Description
Mechanism of Action
Target of Action
Acetylpyruvic acid primarily targets the metabolic processes of certain bacteria, such as Pseudomonas putida . It acts as a bacterial metabolite, which means it is produced during a metabolic reaction in bacteria .
Mode of Action
It is known to participate in various chemical reactions and pathways, contributing to the metabolic processes of bacteria
Biochemical Pathways
This compound is involved in the acetyl CoA pathway, which requires approximately 10 enzymes and as many organic cofactors . This pathway catalyzes the conversion of H2 and CO2 to formate, acetate, and pyruvate in acetogens and methanogens . The resulting acetyl-CoA can enter several pathways for the biosynthesis of larger molecules or be routed to another pathway of central metabolism called the Citric Acid Cycle .
Pharmacokinetics
Most ace inhibitors are administered orally in the form of a prodrug that is systemically converted to the active inhibitor . This suggests that this compound may also undergo systemic conversion to exert its effects.
Result of Action
The action of this compound leads to various molecular and cellular effects. It contributes to the metabolic processes of bacteria, influencing the production of formate, acetate, and pyruvate . These metabolites play crucial roles in energy production and other cellular functions.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, acidophiles, microorganisms that thrive under highly acidic conditions, have adapted to survive at extremely low pH and in high concentrations of metals . This suggests that the action, efficacy, and stability of this compound may also be influenced by the acidity and metal concentration of the environment.
Biochemical Analysis
Biochemical Properties
Acetylpyruvic acid is a key intermediate in various biochemical reactions. It is located at the end of glycolysis and entry into the tricarboxylic acid (TCA) cycle . It interacts with various enzymes, proteins, and other biomolecules in these metabolic pathways. The nature of these interactions involves the transfer of acetyl groups and the release of carbon dioxide .
Cellular Effects
This compound plays a significant role in cellular processes. It influences cell function by participating in metabolic pathways like glycolysis and the TCA cycle . It impacts cell signaling pathways, gene expression, and cellular metabolism. For instance, it is involved in the production of NADH and FADH2, which are crucial for ATP production .
Molecular Mechanism
The molecular mechanism of this compound involves its conversion to acetyl CoA, a critical molecule in the TCA cycle . This conversion involves the release of a carbon dioxide molecule and the production of NADH . Acetyl CoA then enters the TCA cycle, contributing to the production of ATP, NADH, and FADH2 .
Metabolic Pathways
This compound is involved in key metabolic pathways, including glycolysis and the TCA cycle . It interacts with enzymes involved in these pathways, contributing to the production of ATP, NADH, and FADH2 .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are closely tied to its role in metabolism. As a metabolite in the glycolysis and TCA cycle, it is likely transported to sites of these metabolic processes within the cell .
Subcellular Localization
The subcellular localization of this compound is likely within the mitochondria, given its role in the TCA cycle . Its activity within this organelle contributes to the production of ATP, NADH, and FADH2 .
Preparation Methods
Synthetic Routes and Reaction Conditions: Acetylpyruvic acid can be synthesized through the reaction of the sodium salt of this compound or its methyl ester with cobalt (III) ammine complexes in aqueous solution at 80ºC . The hydrolysis of the β-diketone occurs, and the resulting product is isolated by the addition of potassium iodide .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis of related compounds such as pyruvic acid involves chemical synthesis and biotechnological routes . Chemical methods include the oxidation of propylene glycol with powerful oxidizers like potassium permanganate or bleach .
Chemical Reactions Analysis
Types of Reactions: Acetylpyruvic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles that can replace one of the oxo groups.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Acetylpyruvic acid has several scientific research applications across various fields:
Comparison with Similar Compounds
Valeric acid: Acetylpyruvic acid has valeric acid as its functional parent.
2,4-dioxovaleric acid: Another similar compound with two oxo groups at positions 2 and 4.
Uniqueness: this compound is unique due to its β-diketone structure, which allows it to participate in a wide range of chemical reactions. This structural feature distinguishes it from other similar compounds and makes it valuable in both research and industrial applications .
Properties
IUPAC Name |
2,4-dioxopentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O4/c1-3(6)2-4(7)5(8)9/h2H2,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNRQTHVKJQUDDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40205597 | |
Record name | Acetylpyruvic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40205597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5699-58-1 | |
Record name | 2,4-Dioxopentanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5699-58-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetylpyruvic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005699581 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetylpyruvic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40205597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-dioxovaleric acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.710 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ACETYLPYRUVIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E6SDV39P6R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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